1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, also known as CFI-400945, is a small molecule inhibitor that has been developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one works by inhibiting the activity of a protein called checkpoint kinase 1 (CHK1). CHK1 plays a critical role in the DNA damage response pathway, which is activated when cells are exposed to DNA-damaging agents, such as chemotherapy and radiation therapy. By inhibiting CHK1, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to enhance the immune response against cancer cells by increasing the expression of immune checkpoint proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is its ability to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. This makes it a potentially valuable addition to current cancer treatment regimens. However, one limitation of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is its selectivity towards cancer cells. This means that it may not be effective in treating all types of cancer.
Direcciones Futuras
There are several future directions for the development of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one. One direction is to explore its potential as a combination therapy with other cancer treatments. Another direction is to investigate its efficacy in treating specific types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to understand the mechanism of action of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one and to identify potential biomarkers that may predict its efficacy in patients.
Métodos De Síntesis
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of cyclobutanone and piperazine to form 1-(cyclobutylcarbonyl)piperazine. This intermediate is then reacted with isopropylmagnesium chloride to form 1-(cyclobutylcarbonyl)-4-isopropylpiperazine. The final step involves the reaction of 4-fluorobenzyl chloride with the intermediate to form 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one.
Aplicaciones Científicas De Investigación
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Currently, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is undergoing clinical trials to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
1-(cyclobutanecarbonyl)-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-14(2)18-13-22(20(25)16-4-3-5-16)11-10-19(24)23(18)12-15-6-8-17(21)9-7-15/h6-9,14,16,18H,3-5,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYVZMWEQXRNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.